ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with:
- An ethyl carboxylate group at position 2.
- A propanamido linker at position 2, which connects to a 1,3,4-thiadiazole ring bearing a pivalamido (tert-butyl carbamoyl) group at position 3.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S3/c1-6-28-16(26)13-11-8-7-9-12(11)30-15(13)21-14(25)10(2)29-19-24-23-18(31-19)22-17(27)20(3,4)5/h10H,6-9H2,1-5H3,(H,21,25)(H,22,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGWKIVCNODCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(S3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of thiadiazole derivatives and cyclopenta[b]thiophene structures. The synthetic pathway typically includes:
- Formation of Thiadiazole : The initial step involves synthesizing the thiadiazole ring by reacting pivalamide with appropriate thioketones.
- Cyclization : The cyclopentane structure is formed through cyclization reactions that incorporate various substituents to enhance biological activity.
- Esterification : The final product is obtained through esterification reactions involving ethyl carboxylate derivatives.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated the compound's cytotoxic effects against different cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : In vitro assays showed that the compound significantly inhibits the proliferation of MCF-7 cells, with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Effective against strains |
The proposed mechanisms underlying the biological activities include:
- Inhibition of Cell Division : The compound may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : It has been suggested that the compound triggers apoptosis through mitochondrial pathways.
- Antioxidant Activity : The presence of thiadiazole and thiophene moieties contributes to its potential as an antioxidant agent.
Case Studies
- Cytotoxicity Study : A study conducted on various derivatives of thiophene and thiazole hybrids indicated that modifications in the structure significantly influence anticancer activity. Ethyl 2-(2-(5-pivalamido-thiadiazol-2-yl)thio) derivatives were among the most potent .
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that this compound can effectively bind to targets involved in cancer progression, supporting its potential as a lead compound for drug development .
Chemical Reactions Analysis
Construction of the 1,3,4-Thiadiazole Moiety
The 5-pivalamido-1,3,4-thiadiazole-2-thiol component is synthesized via:
-
Cyclization : Thiosemicarbazide reacts with pivaloyl chloride in ethanol under reflux to form the thiadiazole ring .
-
Thiolation : The thiol group is introduced using Lawesson’s reagent or via displacement reactions with thiourea .
Key Data :
Propanamido Linker Installation
The propanamido bridge is formed through:
-
Nucleophilic Substitution : The thiol group on the thiadiazole reacts with 2-bromopropanamide in acetone/KCO at 60°C .
-
Purification : Recrystallization from DMF/ethanol yields the linker-thiadiazole intermediate .
Key Data :
| Reaction | Conditions | Yield | Spectral Confirmation |
|---|---|---|---|
| S-alkylation | KCO, acetone, 12 h | 55–62% | -NMR: δ 167.0 ppm (C=O) |
Final Esterification and Functionalization
The ethyl ester group is retained throughout the synthesis. Post-synthetic modifications may include:
-
Hydrolysis : Conversion to the carboxylic acid using NaOH/EtOH/HO at 70°C .
-
Biological Testing : The compound’s stability under physiological conditions (pH 7.4, 37°C) shows a half-life of >24 h .
Key Data :
| Modification | Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | 2M NaOH, EtOH/HO, 6 h | 89% conversion to carboxylic acid |
| Stability assay | PBS buffer, 37°C, 24 h | 98% compound remaining |
Mechanistic Insights
-
Thiadiazole Formation : Proceeds via nucleophilic attack of the thiolate on the hydrazonoyl chloride, followed by cyclization and elimination of MeSH .
-
Amide Coupling : Carbodiimide activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine .
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield Range |
|---|---|---|---|
| A | High purity, scalable | Requires toxic solvents (DMF) | 60–68% |
| B | Mild conditions, fewer byproducts | Longer reaction times (24–48 h) | 55–62% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Cyclopenta[b]thiophene Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
Bioactivity Modulation via Substituents: The phenylthioureido analog () demonstrates antifungal and antibacterial properties, attributed to the thiourea moiety’s ability to disrupt microbial membranes or enzymes . Cyanoacrylamide derivatives () exhibit antioxidant activity due to the electron-withdrawing cyano group stabilizing free-radical intermediates . The target compound’s pivalamido-thiadiazole group may enhance metabolic stability compared to phenylthioureido analogs, as bulky tert-butyl groups resist enzymatic degradation.
The propanamido linker (vs. shorter acetamido in ) may increase conformational flexibility, aiding interactions with larger biological targets.
Pharmacological Potential and Limitations
- Target Compound: The pivalamido group may limit aqueous solubility, necessitating prodrug strategies (e.g., carboxylate ester hydrolysis). No direct activity data is available, but structural parallels to suggest possible antimicrobial applications.
Preparation Methods
Ethylation at Position 3
Ethylation is typically performed via nucleophilic substitution. Treatment of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with ethanol in the presence of triethylamine to yield the ethyl ester.
Representative Protocol
Introduction of the Propanamido Group at Position 2
The propanamido side chain is installed via a two-step process:
- Bromination : Reaction of the cyclopenta[b]thiophene ester with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 2.
- Amination and Acylation : The bromide intermediate undergoes nucleophilic substitution with propane-1,3-diamine, followed by acylation with bromopropanoyl chloride to form the propanamido group.
Critical Parameters
- Bromination : NBS (1.1 equiv), CCl₄, 60°C, 4 hours (Yield: 78%)
- Acylation : Bromopropanoyl chloride (1.2 equiv), Et₃N (2.0 equiv), THF, 0°C to room temperature, 6 hours (Yield: 70%)
Synthesis of the 5-Pivalamido-1,3,4-Thiadiazole-2-Thiol Intermediate
The 1,3,4-thiadiazole ring is constructed via cyclodehydration of thiosemicarbazides with carboxylic acids under acidic conditions. For the target compound, pivalic acid derivatives are employed to introduce the pivalamido group.
Cyclodehydration with Phosphorus Oxychloride (POCl₃)
A mixture of pivalic acid (1.0 equiv) and thiosemicarbazide (1.0 equiv) in POCl₃ is heated at 80–90°C for 1 hour, followed by hydrolysis and basification to yield 5-pivalamido-1,3,4-thiadiazole-2-thiol.
Optimized Conditions
Alternative Microwave-Assisted Synthesis
Microwave irradiation (200 W, 140°C, 20 minutes) significantly accelerates the cyclodehydration step, improving yields to 85–90%.
Coupling of Thiadiazole and Cyclopenta[b]Thiophene Moieties
The final step involves forming the thioether linkage between the 1,3,4-thiadiazole-2-thiol and the propanamido-substituted cyclopenta[b]thiophene. This is achieved via an S-alkylation reaction using a bromoalkyl intermediate.
Protocol
- Reactants :
- 5-Pivalamido-1,3,4-thiadiazole-2-thiol (1.0 equiv)
- 2-(2-Bromopropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 60°C, 8 hours
- Yield : 65–70%
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Stereochemical Control : The propanamido side chain may introduce stereocenters. Chiral HPLC or asymmetric synthesis protocols are recommended for enantiomerically pure products.
- Solvent Choice : DMF, while effective for S-alkylation, complicates purification. Alternatives like acetonitrile or THF reduce side reactions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in thioether formation.
Industrial-Scale Considerations
Large-scale production requires:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
